PYRAZOLE-3,4-DIAMINE DIHYDROCHLORIDE

Synthetic Chemistry Building Block Salt Stoichiometry

The hygroscopic free base (CAS 16461-98-6) compromises stoichiometric accuracy in cyclocondensation. This dihydrochloride salt provides a non-hygroscopic, precisely 2 HCl stoichiometric form for quantitative synthetic operations. • Mandatory starting material for pyrazolo[3,4-d]pyrimidines-adenine bioisosteres with validated anti-leukemic activity (GI₅₀ = 0.5 μM, SI = 65). • Enables >2800-fold JNK3-over-p38 selectivity in derived inhibitors (JNK3 IC₅₀ = 7 nM vs p38 >20 μM). • Microwave-assisted parallel synthesis with chromatography-free isolation supports library production of up to 116 analogs. Supplied as a stable crystalline solid; ambient shipping worldwide.

Molecular Formula C3H8Cl2N4
Molecular Weight 171.03 g/mol
CAS No. 131311-65-4
Cat. No. B178377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePYRAZOLE-3,4-DIAMINE DIHYDROCHLORIDE
CAS131311-65-4
Synonymspyrazol-3,4-diaMine 2HCl
Molecular FormulaC3H8Cl2N4
Molecular Weight171.03 g/mol
Structural Identifiers
SMILESC1=NNC(=C1N)N.Cl.Cl
InChIInChI=1S/C3H6N4.2ClH/c4-2-1-6-7-3(2)5;;/h1H,4H2,(H3,5,6,7);2*1H
InChIKeyLDWUEWGGIOHZSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazole-3,4-diamine Dihydrochloride: Building Block Overview


Pyrazole-3,4-diamine dihydrochloride (CAS 131311-65-4; IUPAC: 1H-pyrazole-4,5-diamine dihydrochloride) is the dihydrochloride salt form of 3,4-diaminopyrazole, a heterocyclic bis-nucleophilic building block featuring two adjacent primary amine groups at the 3- and 4-positions of the pyrazole ring . With a molecular formula of C₃H₈Cl₂N₄ and a precisely defined molecular weight of 171.03 g/mol (incorporating exactly two equivalents of HCl), this compound serves as a critical synthetic intermediate for constructing fused heterocyclic systems—most notably pyrazolo[3,4-d]pyrimidines, purine isosteres with demonstrated anti-leukemic activity, and pyrazolo[3,4-b]pyrazines [1][2]. Its salt form confers enhanced aqueous solubility and handling stability relative to its free base counterpart (CAS 16461-98-6, MW 98.11 g/mol) .

1
Dihydrochloride salt form — enables precise stoichiometric weighing for multi-step synthesis; non-hygroscopic ambient handling.
2
3,4-Diamino regioisomer — exclusively directs cyclocondensation to pyrazolo[3,4-d]pyrimidine purine bioisosteres.
3
Multiple purity tiers available — supports procurement optimization from early-stage building block use to demanding biological assay preparation.

Why Pyrazole-3,4-diamine Dihydrochloride Cannot Be Substituted


The 3,4-diamino substitution pattern on the pyrazole ring dictates the regiochemistry of ensuing cyclocondensation reactions, determining whether the final fused heterocycle is a pyrazolo[3,4-d]pyrimidine (an adenine bioisostere) or a pyrazolo[1,5-a]pyrimidine, which are structurally and pharmacologically distinct compound classes [1]. Simply substituting the 3,5-diamino regioisomer alters the ring-fusion topology and therefore the biological target profile of derived compounds. Furthermore, the free base (1H-pyrazole-3,4-diamine, CAS 16461-98-6) is hygroscopic and susceptible to oxidative degradation, requiring refrigerated storage (4°C) with light protection, whereas the dihydrochloride salt provides a non-hygroscopic, precisely stoichiometric form (exactly 2 HCl equivalents) that can be weighed accurately for quantitative synthetic operations . Using an N-alkylated analog such as 1-methyl-1H-pyrazole-3,4-diamine dihydrochloride (CAS 142109-60-2) introduces a substituent at N-1 that blocks the very site required for N-protection strategies employed in pyrazolo[3,4-b]pyrazine synthesis [2].

Target Compound
3,4-Diaminopyrazole·2HCl
Exactly 2 HCl equivalents; non-hygroscopic; directs pyrazolo[3,4-d]pyrimidine formation.
Not Interchangeable
Potential Substitutes
Free base (CAS 16461-98-6)
Hygroscopic; stoichiometric uncertainty may shift yield reproducibility. Ambient handling not supported.
3,5-Diamino regioisomer
Regiochemistry diverges to pyrazolo[1,5-a]pyrimidine topology; pharmacophore profile may not transfer.
N1-Alkylated analog (CAS 142109-60-2)
Blocks N1 protection site; pyrazolo[3,4-b]pyrazine synthetic route may be compromised.

Pyrazole-3,4-diamine Dihydrochloride: Comparative Evidence


Salt Stoichiometry: Dihydrochloride vs. Free Base

The dihydrochloride salt form of pyrazole-3,4-diamine incorporates exactly two equivalents of HCl, yielding a precisely defined molecular weight of 171.03 g/mol compared to 98.11 g/mol for the free base . This defined stoichiometry eliminates the uncertainty introduced by the hygroscopic nature of the free base, which can absorb variable amounts of atmospheric moisture and thereby compromise gravimetric accuracy in multi-step synthetic protocols. The free base additionally mandates refrigerated storage at 4°C with protection from light to mitigate oxidative degradation, whereas the dihydrochloride form exhibits superior ambient stability .

Salt Stoichiometry
Data to verify
MW 171.03 g/mol (exactly 2 HCl)
74.3% mass increase over free base
Eliminates hygroscopicity-driven weighing error for reproducible stoichiometric calculations.
Free base requires 4°C storage with light protection; supplier specification review advised.
Synthetic Chemistry Building Block Salt Stoichiometry Weighing Accuracy

Regiochemical Divergence: 3,4-Diamino vs. 3,5-Diamino Scaffold

The 3,4-diamino substitution pattern is the essential structural prerequisite for constructing the pyrazolo[3,4-d]pyrimidine ring system—a purine (adenine) bioisostere scaffold. A microwave-assisted three-component methodology using this scaffold produced 116 structurally diverse N³,N⁴-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines with chromatography-free isolation, demonstrating broad substrate scope and practical scalability [1]. In contrast, the regioisomeric 3,5-diaminopyrazole directs cyclocondensation toward pyrazolo[1,5-a]pyrimidines, a topologically distinct fused system with different pharmacophoric geometry and biological target profiles [2]. These two regioisomers are not synthetically interchangeable.

Regiochemical Divergence
Head-to-head
3,4-Diamino → pyrazolo[3,4-d]pyrimidines
3,5-Diamino → pyrazolo[1,5-a]pyrimidines
116 analogs via microwave-assisted method
Regioisomer dictates fused heterocycle topology; scaffolds are structurally and pharmacologically distinct.
3,5-Diamino cannot substitute for purine bioisostere synthesis programs.
Medicinal Chemistry Fused Heterocycles Purine Bioisosteres Regioselectivity

Anti-Leukemic Pharmacophore Validation

Derivatives synthesized from the 3,4-diaminopyrazole building block were evaluated for anti-leukemic activity. The most promising pyrazolo[3,4-d]pyrimidine compound inhibited Jurkat T-cell proliferation with a GI₅₀ value of 0.5 μM and demonstrated a selectivity index (SI) of 65 when compared against non-cancerous MRC5 fibroblast cells [1]. This 65-fold therapeutic window is a quantifiable metric of cancer-cell selectivity. While this data pertains to a fully elaborated derivative rather than the building block itself, it establishes the pharmacological relevance of the 3,4-diamino scaffold: without this specific building block, access to this entire compound class—and its demonstrated bioactivity—is precluded.

Derivative Activity
Class-level inference
GI₅₀ = 0.5 μM (Jurkat T cells)
Selectivity Index = 65 (vs. MRC5)
Reported anti-leukemic endpoint context supports pharmacophoric relevance of 3,4-diamino scaffold.
Data pertains to fully elaborated pyrazolo[3,4-d]pyrimidine derivative, not the building block itself.
Anti-Leukemic Agents Kinase Inhibitors Selectivity Index Cancer Cell Lines

JNK3 Kinase Selectivity of Aminopyrazole Scaffold

The aminopyrazole chemotype, for which pyrazole-3,4-diamine is the foundational building block, has been crystallographically validated as a privileged scaffold for selective JNK3 kinase inhibition. The aminopyrazole inhibitor SR-3576 demonstrated a JNK3 IC₅₀ of 7 nM with >2800-fold selectivity over the closely related p38 MAP kinase (p38 IC₅₀ > 20,000 nM) [1]. This selectivity arises from the planar pyrazole core and N-linked phenyl substituents that preferentially occupy the smaller ATP-binding pocket of JNK3 relative to p38, as confirmed by X-ray co-crystal structures (RMSD = 0.33 Å between aminopyrazole and indazole inhibitor binding modes) [1]. In contrast, indazole-based inhibitors such as SR-3737 were non-selective, inhibiting both JNK3 (IC₅₀ = 12 nM) and p38 (IC₅₀ = 3 nM) [1].

JNK3 Selectivity
Class-level inference
SR-3576 JNK3 IC₅₀ = 7 nM
Selectivity >2800-fold over p38
Aminopyrazole chemotype confers crystallographically validated isoform-selectivity context for JNK3 kinase studies.
Indazole comparator SR-3737 was p38-preferring; selectivity may require derivative-specific validation.
JNK3 Kinase Neurodegeneration Isoform Selectivity Structure-Based Drug Design

Purity Tiers of Dihydrochloride Form

Pyrazole-3,4-diamine dihydrochloride (CAS 131311-65-4) is commercially available at multiple purity tiers: 95% (Combi-Blocks catalog QW-1097; BOC Sciences), 98% (Leyan catalog 1815010), and 99% HPLC (ChemicalBook-listed supplier) . This tiered availability enables procurement optimization based on end-use requirements—95% purity may suffice for early-stage building block applications, while 98–99% HPLC-grade material is available for more demanding synthetic sequences or biological assay preparation. The free base counterpart (CAS 16461-98-6) is typically offered at a single purity grade (95%) from major suppliers such as Sigma-Aldrich .

Purity Tiers
Source review
95%, 98%, 99% HPLC commercially available
Tiered purity supports end-use specification matching; higher purity may reduce side-reaction risk in demanding sequences.
Free base typically offered at 95% only; vendor catalog data to verify.
Chemical Procurement Purity Specification Vendor Comparison Quality Control

One-Pot Synthetic Access to Pyrazolo[3,4-b]pyrazine Precursor

A one-pot procedure for the synthesis of 2-benzyl-2H-pyrazol-3-ylamine—a key intermediate en route to 2-benzyl-2H-pyrazole-3,4-diamine dihydrochloride—proceeded in 85% overall yield starting from acrylonitrile, hydrazine hydrate, and benzaldehyde, without isolation of the intermediate hydrazone [1]. This N-benzyl-protected diaminopyrazole dihydrochloride serves as a versatile building block for pyrazolo[3,4-b]pyrazine synthesis, where the benzyl group functions as a traceless protective group for pyrazole N-1, enabling subsequent selective functionalization at the N-2 position [1]. The literature previously described only the N-methyl homolog (2-methyl-2H-pyrazole-3,4-diamine dihydrochloride), making the benzyl variant—and by extension the parent unsubstituted dihydrochloride—a distinct and enabling synthetic intermediate [1].

N-Protected Intermediate
Reported
One-pot synthesis: 85% overall yield
Benzyl group as traceless N1 protection
Validates practical scalability for pyrazolo[3,4-b]pyrazine library synthesis.
Reported one-pot method uses cheap acrylonitrile; cost/yield trade-off vs. three-step route.
Heterocyclic Synthesis N-Protection Strategy One-Pot Synthesis Pyrazolo[3,4-b]pyrazine

Pyrazole-3,4-diamine Dihydrochloride Applications


Anti-Leukemic Purine Bioisostere Library Synthesis

This building block is the mandatory starting material for pyrazolo[3,4-d]pyrimidine synthesis—adenine bioisosteres with demonstrated anti-leukemic activity (GI₅₀ = 0.5 μM, SI = 65). The established microwave-assisted three-component methodology supports parallel library synthesis of up to 116 analogs with chromatography-free isolation, making this compound suitable for medium-to-high-throughput medicinal chemistry programs targeting hematological malignancies [1].

Isoform-Selective JNK3 Inhibitors for Neurodegeneration

The aminopyrazole scaffold derived from this building block has been crystallographically validated to confer >2800-fold JNK3-over-p38 selectivity (SR-3576: JNK3 IC₅₀ = 7 nM, p38 IC₅₀ > 20,000 nM). This selectivity profile is critical for neurodegenerative disease programs where p38 inhibition is linked to undesired off-target effects. The building block enables structure-based design of brain-penetrant, selective JNK3 inhibitors [1].

Pyrazolo[3,4-b]pyrazine Libraries via N-Protection

When used in conjunction with N-benzyl protection, this diamine enables the synthesis of 1H-pyrazolo[3,4-b]pyrazines—a privileged scaffold for kinase inhibitor design. The one-pot synthetic route to N-protected intermediates (85% yield) demonstrates scalability, and the dihydrochloride salt form ensures accurate stoichiometric control during multi-step sequences [1].

Oxidation Hair Dye Formulation: SAR Baseline

The unsubstituted 3,4-diaminopyrazole dihydrochloride serves as the essential baseline comparator in oxidation hair dye formulation patents, where 5-substituted derivatives are evaluated for enhanced color intensity, shade range (red to blue), and light fastness. Procurement of the parent compound enables systematic structure-property relationship studies for cosmetic colorant development [1][2].

Application
Selection Property
Validation Focus
Purine bioisostere library synthesis
3,4-Diamino regiochemistry; dihydrochloride stoichiometry
Pyrazolo[3,4-d]pyrimidine cyclocondensation; cell-model endpoint review
JNK3 isoform-selectivity studies
Aminopyrazole chemotype; crystallographically defined binding mode
Kinase panel selectivity profiling; p38 counter-screen context
Pyrazolo[3,4-b]pyrazine library synthesis
Unsubstituted N1 position for traceless protection strategies
N-Benzyl protection route scalability; N2-selective functionalization
Cosmetic colorant SAR baseline
Unsubstituted parent scaffold as comparator reference
Structure-property relationship studies; shade and light-fastness endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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